molecular formula C6H13Cl B046724 1-Chloro-3,3-dimethylbutane CAS No. 2855-08-5

1-Chloro-3,3-dimethylbutane

Cat. No. B046724
CAS RN: 2855-08-5
M. Wt: 120.62 g/mol
InChI Key: XGCKOSFYXBAPQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-chloro-3,3-dimethylbutane involves various chemical reactions that are fundamental to understanding its properties and applications. Although the specific synthesis process for 1-chloro-3,3-dimethylbutane was not detailed in the papers, related compounds and methodologies offer insight into potential synthesis pathways, including halogenation and reactions with dienes (Said & Tipping, 1972; Crowder, 1993).

Molecular Structure Analysis

Vibrational and conformational analysis of 1-chloro-3,3-dimethylbutane reveals that it exists in multiple stable conformations. Infrared and Raman spectra, along with molecular mechanics and semi-empirical molecular orbital calculations, provide detailed insights into its structure, indicating calculated geometrical parameters and confirming the presence of stable conformers (Crowder, 1993).

Chemical Reactions and Properties

1-Chloro-3,3-dimethylbutane participates in a variety of chemical reactions, highlighting its versatility in organic chemistry. For instance, it can undergo reactions with dienes, demonstrating its reactivity and potential in synthesizing complex organic molecules (Said & Tipping, 1972).

Physical Properties Analysis

While specific data on the physical properties of 1-chloro-3,3-dimethylbutane were not found in the papers reviewed, general knowledge suggests that its physical properties would include volatility, solubility in organic solvents, and a density characteristic of chlorinated hydrocarbons.

Chemical Properties Analysis

The chemical properties of 1-chloro-3,3-dimethylbutane, such as its reactivity towards nucleophiles and electrophiles, are influenced by the presence of the chloro substituent and the tertiary carbon structure. These properties make it a valuable reagent in organic synthesis, facilitating various chemical transformations.

For detailed information and further insights into 1-Chloro-3,3-dimethylbutane, the following references are recommended:

Scientific Research Applications

  • Organohalogen Compound Synthesis : 2,3-dimethyl-buta-1,3-diene reacts with chlorine to produce organohalogen compounds, such as 1,2,3,4-tetrachloro-2,3-dimethylbutane (Said & Tipping, 1972).

  • One-Pot Synthesis in Water : A one-pot method efficiently synthesizes novel 1,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal, offering an environmentally benign method for producing these compounds (D’hooghe, Van Driessche & Kimpe, 2009).

  • Precursors for Dicarbapentaboranes : The synthesis and reactivity of derivatives of 1,1,1-tris(dichloroboryl)-3,3-dimethylbutane as precursors for dicarbapentaboranes have applications in catalysis and new compound synthesis (Bayer, Pritzkow & Siebert, 2002).

  • Solid-State Polymorphism : Dimethylbutanols show rich solid-state polymorphism, affecting temperature trends in correlation times and self-diffusion coefficients in different phases (Carignani et al., 2018).

  • Catalyst Analysis : 2,2-dimethylbutane serves as a probe molecule for analyzing active sites in supported metal catalysts, particularly in hydrogenolysis reactions (Burch & Paâl, 1994).

  • Conformational Studies : 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane exist in stable conformations, aiding in understanding molecular geometry and vibrational assignments (Crowder, 1993).

Safety And Hazards

1-Chloro-3,3-dimethylbutane is a highly flammable liquid and vapor . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-chloro-3,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-6(2,3)4-5-7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCKOSFYXBAPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182768
Record name 1-Chloro-3,3-dimethylbutane
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Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3,3-dimethylbutane

CAS RN

2855-08-5
Record name 1-Chloro-3,3-dimethylbutane
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Record name 1-Chloro-3,3-dimethylbutane
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Record name 1-Chloro-3,3-dimethylbutane
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Record name 1-Chloro-3,3-dimethylbutane
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Record name 1-chloro-3,3-dimethylbutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
L Schmerling, JP West - Journal of the American Chemical …, 1954 - ACS Publications
Alkylation of benzene with the/-hexyl chloride, 2-chloro-2, 3-dimethylbutane, in the presence of aluminum chloride or zirconium chloride yields hexylbenzene which is principally the …
Number of citations: 46 pubs.acs.org
GA Crowder - Vibrational spectroscopy, 1993 - Elsevier
Infrared and Raman spectra were obtained for 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane. Each compound exists as two stable conformations. Vibrational …
Number of citations: 5 www.sciencedirect.com
Z Guo, R Sawyer, I Prakash - Synthetic Communications, 2001 - Taylor & Francis
3,3-Dimethylbutyraldehyde is synthesized from the reaction of 1-chloro-3,3-dimethylbutane with DMSO in presence of a base and substoichiometric amounts of MX (M = Na, K; X = Br, I). …
Number of citations: 6 www.tandfonline.com
FC Whitmore, EW Pietrusza… - Journal of the American …, 1947 - ACS Publications
(CjHjhSiH+ RC1--(C2H6) 3SiCl+ R'H re-Hexyl chloride gave re-hexane; neopentyl chloride and neopentylcarbinyl chloride (1-chloro-3, 3-dimethylbutane) gave rearrangementprod-ucts…
Number of citations: 149 pubs.acs.org
L Schmerling - Journal of the American Chemical Society, 1945 - ACS Publications
Although it has long been known2 that alu-minum chloridecatalyzes the condensation of polyhaloalkanes (eg, chloroform and carbon tetrachloride) with polyhaloolefins (eg, di-, tri-and …
Number of citations: 61 pubs.acs.org
GG Ecke, NC Cook, FC Whitmore - Journal of the American …, 1950 - ACS Publications
Several reactions of f-butylethylene have been investigated to throw further light on the behavior of compounds containing the neopentyl system. Addition of chlorine was found to …
Number of citations: 37 pubs.acs.org
L Schmerling, JP West - Journal of the American Chemical …, 1952 - ACS Publications
The condensation of/-butyl chloride with ethylene in the presence ofaluminum bromide at—40 to—50 results in the formation of 1-bromo-and l-chloro-3, 3-dimethylbutane in 15 and 32% …
Number of citations: 8 pubs.acs.org
VA Soldatova, SD Mekhtiev, SG Sadykhov… - Petroleum Chemistry …, 1973 - Elsevier
C 5 A~ D higher branched~-olefins form polymers with higher melting points than normal~-olefins [1, 2]. However, it is very difficult to obtain pure individual hydrocarbons of this structure…
Number of citations: 3 www.sciencedirect.com
IHDOF t-BUTYLETHYLENE, GG Ecke - … for the Degree of Doctor of …, 1950 - The University
Number of citations: 0
L SCHMERLING - The Chemistry of Petroleum Hydrocarbons, 1954 - Reinhold
Number of citations: 0

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